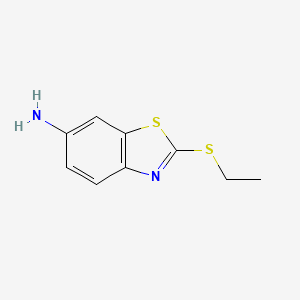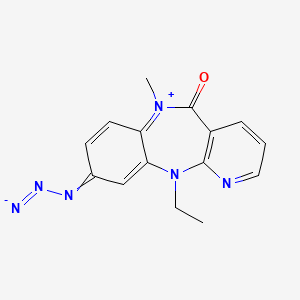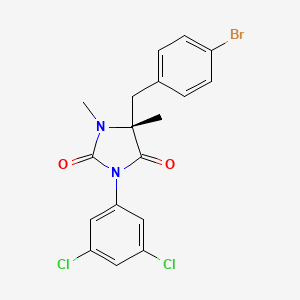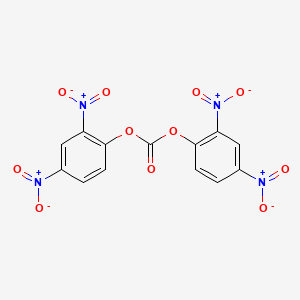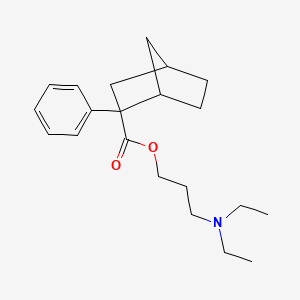
Bornaprine
Overview
Description
Bornaprine is an anticholinergic drug primarily used to treat Parkinson’s disease and other disorders, including hyperhidrosis . It is also known by the brand name Sormodrem .
Synthesis Analysis
Bornaprine was first synthesized in 1960 by the German scientist H Haas, under the name Kr 399 . Additional tests revealed that bornaprine was significantly more effective than nicotine at antagonizing choline . Because of its anticholinergic effects, it was intended to help with the symptoms of Parkinson’s .
Molecular Structure Analysis
Bornaprine has a chemical formula of C21H31NO2 . Its molecular weight is 329.484 g/mol . The structure of Bornaprine includes a bicyclo[2.2.1]heptane-2-carboxylic acid core, with a 2-phenyl group and a 3-(diethylamino)propyl ester group .
Chemical Reactions Analysis
Bornaprine is an epimeric mixture of exo and endo esters . Its major metabolites have been identified and include: three isomers of monohydroxy-N-desthel-Sormodren, three isomers of monohydroxy-Sormodren and 5-hydroxyl .
Physical And Chemical Properties Analysis
Bornaprine has a density of 1.056 g/cm3 . Its boiling point is 434.3 °C . The compound is successfully absorbed into the plasma of humans within 1–2 hours after an oral dose .
Scientific Research Applications
Parkinson’s Disease Treatment
- Application Summary: Bornaprine is primarily used to treat Parkinson’s disease . It is an antimuscarinic agent that nonselectively antagonizes muscarinic acetylcholine receptors, M1 and M2 . This makes it a potent anticholinergic medication effective at treating parkinsonian tremors .
- Methods of Application: Bornaprine is administered orally, intravenously, subcutaneously, or transdermally . The specific method of administration and dosage would depend on the patient’s condition and the doctor’s prescription.
- Results/Outcomes: Early clinical trials with Parkinsonian patients showed that bornaprine was successful at treating many of the key side-effects of Parkinson’s including akinesia, language, tremors, and psychological symptoms .
Hyperhidrosis Treatment
- Application Summary: Apart from Parkinson’s disease, bornaprine has also been used to treat hyperhidrosis, a condition characterized by excessive sweating .
Sleep Research
- Application Summary: A study investigated the effect of bornaprine on sleep, especially REM sleep, in healthy subjects .
- Methods of Application: In the study, bornaprine was administered orally in a randomized, double-blind design to twelve healthy volunteers .
- Results/Outcomes: Both bornaprine and biperiden, another anticholinergic drug, suppressed rapid eye movement (REM) sleep as reflected by an increase of REM latency and a decrease in the percentage of REM sleep period time .
Dyskinesia Treatment
- Application Summary: Dyskinesia is a movement disorder characterized by involuntary muscle movements. Bornaprine, due to its anticholinergic properties, has been indicated in the treatment of dyskinesia .
Akathisia Treatment
- Application Summary: Akathisia is a movement disorder characterized by a feeling of inner restlessness and inability to stay still. Bornaprine has been used to treat akathisia .
Parkinsonism Treatment
- Application Summary: Parkinsonism is a clinical syndrome characterized by tremor, bradykinesia, rigidity, and postural instability. Bornaprine has been used to treat parkinsonism .
Treatment of Extrapyramidal Symptoms
- Application Summary: Extrapyramidal symptoms are side effects of certain drugs, characterized by abnormal body movements. Bornaprine has been indicated in the treatment of these symptoms .
Treatment of Tremor
Safety And Hazards
properties
IUPAC Name |
3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-3-22(4-2)13-8-14-24-20(23)21(18-9-6-5-7-10-18)16-17-11-12-19(21)15-17/h5-7,9-10,17,19H,3-4,8,11-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNMABJZSXTKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC(=O)C1(CC2CCC1C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864944 | |
| Record name | 3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bornaprine | |
CAS RN |
20448-86-6 | |
| Record name | Bornaprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20448-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-phenyl-, 3-(diethylamino)propyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



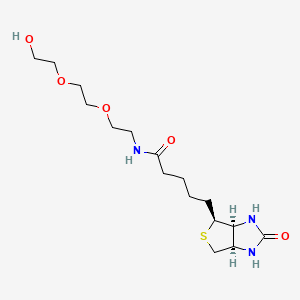
![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)
![Perfluorophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1667293.png)
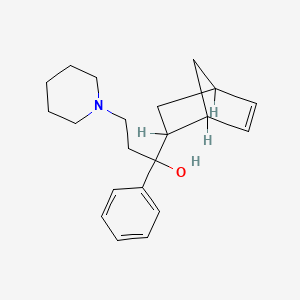
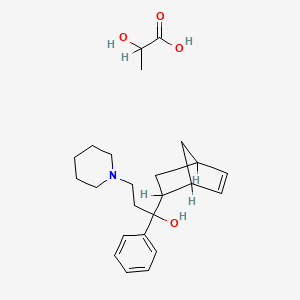
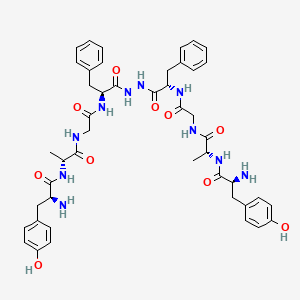
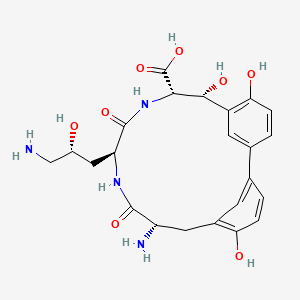
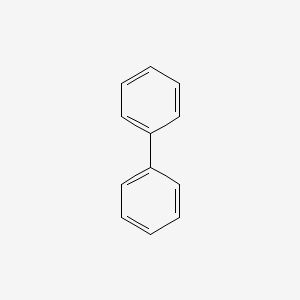
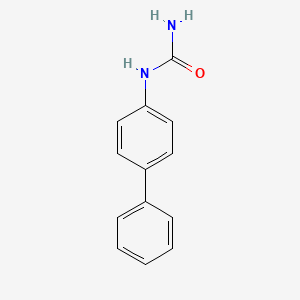
![2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol](/img/structure/B1667303.png)
